Molecular Descriptor Divergence vs. Unsubstituted Parent Scaffold
The target compound exhibits substantially altered physicochemical descriptors relative to the unsubstituted parent scaffold (1-oxoindane-4-carboxylic acid, CAS 56461-20-2). The addition of four methyl groups increases molecular weight by 56.11 g/mol (232.28 vs. 176.17), raises computed logP by approximately 1.5–2.0 units, and reduces hydrogen bond donor/acceptor ratio from 1/3 to 1/3 but in a more sterically encumbered environment . These changes translate into different solubility, membrane permeability, and protein binding predictions in QSAR models.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 232.28 g/mol |
| Comparator Or Baseline | 1-Oxoindane-4-carboxylic acid (CAS 56461-20-2): 176.17 g/mol |
| Quantified Difference | ΔMW = +56.11 g/mol (+31.8% increase) |
| Conditions | Based on vendor-certified molecular formulas C₁₄H₁₆O₃ (target) vs. C₁₀H₈O₃ (parent). |
Why This Matters
A >30% increase in molecular weight and altered logP directly affect solubility, formulation compatibility, and bioavailability predictions, requiring explicit experimental validation rather than assumption from unsubstituted analog data.
